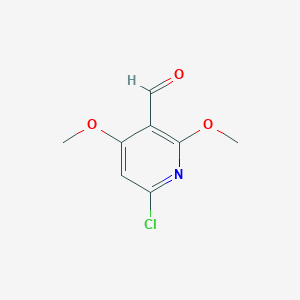
6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H7ClN2O2 . It is used in the synthesis of silyl and stannyl pyrimidines .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure would require more detailed analysis or experimental data which is not available in the search results.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 174.58 . The melting point is between 72.0 to 76.0 °C .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde serves as a critical precursor in the synthesis of complex organic molecules. For example, it has been utilized in the preparation of heterocyclic chalcones and dipyrazolopyridines , showcasing its role in building compounds with potential pharmaceutical applications (Quiroga et al., 2010). Similarly, its utility in the synthesis of 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine derivatives for the total synthesis of macrocyclic antibiotics illustrates its importance in drug discovery and development (Okumura et al., 1998).
Catalysis and Chemical Reactions
The compound is also central to advancements in catalysis and novel chemical reaction methodologies. Research indicates its role in autorecycling oxidation of alcohols , where derivatives serve as NAD(P)+ model catalysts, demonstrating the potential for efficient and sustainable chemical processes (Yoneda, Yamato, & Ono, 1981).
Material Science and Sensing Applications
Furthermore, this compound is integral to the development of materials for sensing applications. Its derivatives have been incorporated into fluorescent lanthanide-organic frameworks for the selective detection of hypochlorite, highlighting its potential in environmental monitoring and biosensing technologies (Zhou et al., 2018).
Molecular Structure Studies
The structural elucidation of compounds derived from this compound contributes to our understanding of molecular architectures. Studies on dimethylindium-pyridine-2-carbaldehyde oximates have provided insights into coordination chemistry and molecular geometry, which are vital for designing new materials and catalysts (Shearer, Twiss, & Wade, 1980).
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-2,4-dimethoxypyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-6-3-7(9)10-8(13-2)5(6)4-11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHFUYQDHOPLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1C=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891602.png)

![N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2891605.png)


![7-(2-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2891612.png)

![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 2-bromobenzoate](/img/structure/B2891617.png)
![Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2891618.png)

![5-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2891620.png)
![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]thiophene-2-carboxylic acid](/img/structure/B2891622.png)
![N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2891624.png)

